molecular formula C14H22O B584496 4-tert-Octylphenol-3,5-d2 CAS No. 1173021-20-9

4-tert-Octylphenol-3,5-d2

Cat. No.: B584496
CAS No.: 1173021-20-9
M. Wt: 208.341
InChI Key: ISAVYTVYFVQUDY-QFIQSOQBSA-N
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Description

4-tert-Octylphenol-3,5-d2 is a deuterated form of 4-tert-Octylphenol, where two hydrogen atoms in the phenol ring are replaced by deuterium atoms. This compound is often used as an analytical standard in various scientific studies due to its stable isotopic labeling. The molecular formula of this compound is C14D2H20O, and it has a molecular weight of 208.34 g/mol .

Mechanism of Action

Target of Action

The primary target of 4-tert-Octylphenol-3,5-d2 is the central nervous system . This compound interacts with various components of the nervous system, influencing its function and potentially leading to observable changes in behavior or physiological responses .

Mode of Action

This compound interacts with its targets through a process known as deuteration . Deuteration is a method where stable heavy isotopes of hydrogen, carbon, and other elements are incorporated into drug molecules . This process has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

It’s known that the compound is used for the analysis of mono and di-ethoxylates of nonylphenol (np) and octylphenol (op) in environmental samples .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its deuteration . Deuteration can affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, thereby impacting its bioavailability .

Result of Action

It’s known that the compound is used as a tracer in environmental and biological studies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is used for the quantification of mono and di-ethoxylates of nonylphenol (NP) and octylphenol (OP) in environmental samples . This suggests that the compound’s action can be influenced by the presence of these substances in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Octylphenol-3,5-d2 typically involves the deuteration of 4-tert-Octylphenol. This can be achieved through a series of chemical reactions, including bromination, benzyl protection, and halogen exchange reactions . The deuteration process involves the replacement of hydrogen atoms with deuterium atoms, which can be done using deuterated reagents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors where the reaction conditions, such as temperature, pressure, and the concentration of deuterated reagents, are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-tert-Octylphenol-3,5-d2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce alkylated phenols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotopic labeling, which makes it particularly useful in analytical and research applications. The presence of deuterium atoms enhances its stability and allows for precise quantitation in various studies .

Properties

IUPAC Name

3,5-dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11/h6-9,15H,10H2,1-5H3/i6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAVYTVYFVQUDY-QFIQSOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1C(C)(C)CC(C)(C)C)[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746792
Record name 4-(2,4,4-Trimethylpentan-2-yl)(3,5-~2~H_2_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173021-20-9
Record name 4-(2,4,4-Trimethylpentan-2-yl)(3,5-~2~H_2_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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